Array ( [bid] => 2415532 )
1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine, also known as TBBMP, is a synthetic compound belonging to the piperazine class. Its molecular formula is C22H28N2O2, with a molecular weight of 352.478 g/mol. The compound features a piperazine ring substituted with a tert-butylbenzoyl group and a methoxyphenyl moiety, contributing to its unique chemical properties. TBBMP appears as a white to off-white powder and is soluble in various organic solvents such as chloroform and methanol, but has low solubility in water .
TBBMP exhibits a range of biological activities:
The synthesis of TBBMP typically involves the reaction of 1-(4-tert-butylphenyl)piperazine with an appropriate acid chloride. The process may include:
TBBMP has diverse applications across various fields:
Research on interaction studies involving TBBMP has revealed its potential mechanisms of action:
Several compounds share structural similarities with TBBMP, each exhibiting unique properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(4-Tert-butylphenyl)piperazine | Piperazine ring with tert-butyl substitution | Analgesic properties |
| 1-(2-Methoxyphenyl)piperazine | Piperazine ring with methoxy substitution | Antitumor activity |
| N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine | Piperazine ring with chloropyridine substitution | TRPV1 antagonist activity |
TBBMP stands out due to its specific combination of functional groups that enhance its biological activity compared to similar compounds. Its unique structure allows for distinct interactions within biological systems, making it an interesting subject for further research .
1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound classified as a piperazine derivative with dual aromatic substituents. Its IUPAC name is N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-1-benzothiophene-2-carboxamide (PubChem, 2025). Structurally, it features a piperazine ring (six-membered cyclic amine) substituted at the 1-position by a 4-tert-butylbenzoyl group and at the 4-position by a 2-methoxyphenyl moiety. Key identifiers include:
This compound belongs to the broader family of piperazine-based ligands, which are central to neuropsychiatric drug development due to their ability to modulate neurotransmitter systems.
The evolution of 1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine aligns with advancements in piperazine pharmacology. Piperazine derivatives gained prominence in the mid-20th century as antipsychotic and antidepressant agents, with structural modifications tailored to enhance receptor specificity. For instance, the integration of aryl substituents (e.g., methoxyphenyl) and bulky alkyl groups (e.g., tert-butyl) emerged as strategies to optimize lipophilicity and binding affinity.
While direct historical data for this compound is limited, its development parallels efforts to create high-affinity D3 receptor ligands, as seen in analogs like N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-benzothiophene-2-carboxamide, which showed sub-nanomolar D3 receptor binding (Ki = 0.5 nM). The tert-butylbenzoyl group likely enhances metabolic stability and CNS penetration, addressing limitations of earlier piperazine derivatives with shorter alkyl chains.
This compound exemplifies the structure-activity relationship (SAR) principles governing piperazine derivatives:
Comparative analysis with related compounds (Table 1) highlights the strategic role of substituents:
| Compound | Substituents | Key Activity |
|---|---|---|
| 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine | Tert-butylbenzoyl + 2-methoxyphenyl | CNS receptor modulation |
| 1-(4-Tert-butylbenzoyl)-4-(3-chloro-4-methylphenyl)piperazine | Tert-butylbenzoyl + chloromethylphenyl | TRPV1 antagonism |
| 1-(4-Tert-butylphenyl)piperazine | Tert-butylphenyl | Analgesic properties |
Recent studies focus on optimizing piperazine-based CNS agents. Key trends include:
1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine has a molecular formula of C22H28N2O2 and a molecular weight of 352.478 grams per mole [1] [2] [3]. The compound is also known by its Chemical Abstracts Service number 260442-74-8 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (4-tert-butylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone [1] [2].
The molecular structure can be represented through various notational systems. The Standard InChI notation is InChI=1S/C22H28N2O2/c1-22(2,3)18-11-9-17(10-12-18)21(25)24-15-13-23(14-16-24)19-7-5-6-8-20(19)26-4/h5-12H,13-16H2,1-4H3 [1]. The corresponding Standard InChI Key is NTQGGLFFMNFGMS-UHFFFAOYSA-N [1]. The Simplified Molecular-Input Line-Entry System representation is CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC [1].
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O2 [1] [2] [3] |
| Molecular Weight | 352.478 g/mol [1] [2] [3] |
| CAS Number | 260442-74-8 [1] [2] |
| IUPAC Name | (4-tert-butylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone [1] [2] |
The compound consists of a central piperazine ring system that serves as the core heterocyclic structure . The piperazine moiety is a six-membered saturated ring containing two nitrogen atoms in opposite positions [18]. This central scaffold is functionalized with two distinct aromatic substituents that confer specific physicochemical properties to the molecule .
The first substituent is a 4-tert-butylbenzoyl group attached to one nitrogen atom of the piperazine ring [1] . This benzoyl moiety contains a benzene ring with a tert-butyl group at the para position and a carbonyl linkage connecting it to the piperazine nitrogen . The tert-butyl group consists of a central carbon atom bonded to three methyl groups, creating significant steric bulk .
The second substituent is a 2-methoxyphenyl group attached to the other nitrogen atom of the piperazine ring [1]. This aromatic system features a benzene ring with a methoxy group (-OCH3) at the ortho position relative to the nitrogen attachment site [1] [11].
The compound contains several key functional groups that influence its chemical behavior. The amide functionality formed between the benzoyl group and the piperazine nitrogen exhibits partial double bond character due to resonance effects [21] [23]. The methoxy group serves as an electron-donating substituent that affects the electronic properties of the aromatic system [11] [13]. The tertiary amine nitrogens in the piperazine ring can act as hydrogen bond acceptors and possess basic properties [18] [23].
| Functional Group | Location | Chemical Significance |
|---|---|---|
| Piperazine ring | Central core | Provides conformational flexibility and basicity [18] |
| Benzoyl group | N1 position | Creates amide functionality with partial double bond character [21] |
| Tert-butyl group | Para position of benzene | Introduces steric bulk and hydrophobic character |
| Methoxy group | Ortho position of phenyl | Acts as electron-donating substituent [11] |
Piperazine derivatives typically exist as crystalline solids at room temperature, with most piperazine salts appearing as white crystalline powders [15]. Based on structural analogies with related benzoylpiperazine compounds, 1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine likely presents as a white to off-white crystalline solid [19]. Simple benzoylpiperazines such as 1-benzoylpiperazine are reported to appear as white to almost white powder to crystalline material [19].
The physical state of piperazine derivatives is influenced by their molecular packing arrangements and intermolecular interactions [24]. The presence of the bulky tert-butyl group and the methoxy substituent affects the crystal lattice structure and consequently the macroscopic appearance of the compound .
The solubility characteristics of 1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine are determined by the balance between hydrophilic and hydrophobic structural elements. The basic piperazine ring provides some water solubility, while the aromatic substituents and particularly the tert-butyl group contribute to lipophilicity [15] [18].
Piperazine itself is freely soluble in water and ethylene glycol but poorly soluble in diethyl ether [18]. However, the addition of aromatic and alkyl substituents significantly alters this solubility profile [15]. Related methoxyphenylpiperazine derivatives show solubility in dimethyl sulfoxide and methanol [11] [17]. The compound is expected to be soluble in organic solvents such as chloroform, dichloromethane, and methanol, but to have limited water solubility due to the hydrophobic aromatic and tert-butyl groups .
Benzoylpiperazine derivatives typically demonstrate solubility in dimethylformamide, dimethyl sulfoxide, and ethanol [19]. The presence of the methoxy group may enhance solubility in polar protic solvents through hydrogen bonding interactions [11].
| Solvent Type | Expected Solubility | Basis |
|---|---|---|
| Water | Limited | Hydrophobic aromatic and tert-butyl groups [18] |
| Methanol | Good | Polar protic solvent compatibility [11] [17] |
| Chloroform | Good | Lipophilic character of substituents |
| DMSO | Good | Universal solvent for organic compounds [11] [19] |
Specific melting and boiling point data for 1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine are not directly reported in the literature. However, structural analogs provide insight into expected thermal properties. 1-Benzoylpiperazine, a simpler analog, has a reported melting point of 61-64°C and a boiling point of 145°C at 0.05 mmHg [19].
The presence of the tert-butyl and methoxy substituents is expected to influence the thermal properties significantly. The 1-(2-methoxyphenyl)piperazine hydrochloride salt has a melting point of 217-219°C, though this elevated value reflects the ionic character of the salt form [17]. The free base form of 1-(4-methoxyphenyl)piperazine melts at 42-47°C [8] [11].
Piperazine itself melts at 109-112°C and boils at 145-146°C [15]. The molecular weight increase and additional van der Waals interactions from the aromatic substituents would be expected to elevate both melting and boiling points compared to the parent piperazine structure [15].
The tert-butyl group introduces significant steric bulk that may disrupt efficient crystal packing, potentially lowering the melting point despite the increased molecular weight [7]. Conversely, the aromatic systems can engage in π-π stacking interactions that stabilize the crystalline state [26].
The conformational behavior of 1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine is governed by rotational barriers around key bonds and ring inversions [21] [23]. The most significant conformational phenomenon involves restricted rotation around the nitrogen-carbonyl bond of the benzoyl amide functionality [21] [23].
The amide bond between the piperazine nitrogen and the benzoyl carbonyl exhibits partial double bond character due to resonance, creating rotational conformers [21] [23]. Temperature-dependent nuclear magnetic resonance studies of similar benzoylpiperazine derivatives reveal activation energy barriers for amide rotation ranging from 56 to 80 kilojoules per mole [21] [23]. The presence of electron-withdrawing or electron-donating substituents on the benzoyl ring influences these rotational barriers [21] [23].
Dynamic nuclear magnetic resonance experiments demonstrate that benzoylpiperazines exist as mixtures of rotamers at room temperature [21] [23]. The rotational barrier around the amide bond typically exhibits higher activation energies compared to piperazine ring inversion processes [21] [23]. The bulky tert-butyl substituent may introduce additional steric effects that influence the preferred conformations and rotational barriers .
The methoxyphenyl substituent at the second nitrogen position can also exhibit restricted rotation, though this barrier is typically lower than that observed for the amide functionality [21]. The rotational preferences around this bond are influenced by electronic effects of the methoxy group and potential intramolecular interactions [13].
| Rotational Process | Activation Energy Range | Temperature Dependence |
|---|---|---|
| Amide bond rotation | 56-80 kJ/mol [21] [23] | Higher barrier, visible at room temperature |
| N-aryl bond rotation | Lower than amide [21] | Faster exchange, less restricted |
The piperazine ring adopts preferentially a chair conformation, which represents the thermodynamically most stable arrangement [20] [22] [24]. Like cyclohexane, piperazine can exist in multiple conformational states including chair, half-chair, boat, and twist-boat forms, but the chair conformation predominates under normal conditions [20] [22].
The energetic barrier for piperazine ring inversion is higher than that observed for cyclohexane due to the presence of nitrogen atoms [23]. Comparative studies indicate that the ring inversion barrier for N,N'-dimethylpiperazine is approximately 55.7 kilojoules per mole in dichloromethane, compared to 40.0 kilojoules per mole for the analogous cyclohexane derivative [23].
In the chair conformation, substituents can occupy either axial or equatorial positions [22]. For N-substituted piperazines, the substituents typically prefer equatorial orientations to minimize steric interactions [20] [22]. However, electronic effects and intramolecular hydrogen bonding can influence these preferences [22].
X-ray crystallographic studies of related piperazine-containing compounds consistently show the piperazine ring in the chair conformation in solid-state structures [20]. The structural constraint imposed by the chair conformation affects the spatial arrangement of substituents and influences molecular recognition properties [20].
The presence of acyl substituents, such as the benzoyl group in this compound, can affect the ring inversion barriers [23]. Electron-withdrawing groups tend to increase the activation energy required for ring inversion by stabilizing the chair conformation through reduced electron density [23].
Nuclear magnetic resonance spectroscopy provides evidence for conformational behavior in solution [20] [23]. In neutral forms, piperazine rings often show dynamic behavior with rapid interconversion between conformers [20]. However, protonation or coordination can restrict this flexibility by raising the activation barriers [20].
1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine does not contain any stereogenic centers in its basic structure, classifying it as an achiral molecule [13]. The piperazine ring and its substituents are arranged in a manner that does not create asymmetric carbon atoms [31].
However, stereochemical considerations become relevant when examining the conformational preferences and spatial arrangements of the molecule [22] [29]. The chair conformation of the piperazine ring creates distinct axial and equatorial environments, though rapid ring inversion typically prevents isolation of individual conformers at room temperature [22] [23].
The nitrogen atoms in the piperazine ring can theoretically exhibit pyramidal inversion, but this process occurs rapidly under normal conditions and does not contribute significantly to stereochemical complexity [23]. The energy barrier for nitrogen inversion is much lower than those for ring inversion or amide rotation [23].
When considering potential modifications or derivatives of this compound, stereochemical factors become more important [25] [29]. Introduction of substituents at positions that create chiral centers would generate stereoisomers with potentially different biological and physical properties [25] [29]. For example, substitution at the 2 or 3 positions of the piperazine ring could create stereogenic centers [25].
The conformational preferences of the molecule are influenced by stereoelectronic effects [22] [23]. The gauche effect, which stabilizes certain conformational arrangements through favorable orbital interactions, may contribute to the preferred conformations of the piperazine ring [23].
In pharmaceutical contexts, even achiral molecules can exhibit stereoselective interactions with biological targets due to the chiral environment of proteins and enzymes [29]. The spatial arrangement of functional groups in 1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine determines its potential for stereoselective binding [29].
| Stereochemical Aspect | Description | Significance |
|---|---|---|
| Chiral centers | None present [13] | Molecule is achiral |
| Ring inversion | Rapid at room temperature [22] [23] | Creates conformational flexibility |
| Nitrogen inversion | Very rapid process [23] | Minimal stereochemical impact |
| Conformational preferences | Chair conformation favored [20] [22] | Influences molecular shape and interactions |
The proton Nuclear Magnetic Resonance spectrum of 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine provides comprehensive structural information through distinct chemical shift patterns and coupling relationships. Analysis of structurally related compounds reveals characteristic spectral features that can be extrapolated to this target molecule [1] [2] [3].
The aromatic region displays well-resolved multipicity patterns indicative of the two distinct aromatic systems. The 4-tert-butylbenzoyl moiety exhibits a classic para-disubstituted benzene pattern with two sets of doublets. Based on analogous compounds, the aromatic protons ortho to the carbonyl group appear at approximately 7.64 parts per million as a doublet with coupling constant J = 8.4 Hertz, while the protons meta to the carbonyl resonate at 7.46 parts per million with identical coupling [1]. This splitting pattern confirms the para-substitution and demonstrates the symmetrical electronic environment of the tert-butyl-substituted benzene ring.
The 2-methoxyphenyl aromatic protons generate a more complex multipicity pattern due to the unsymmetrical substitution. These signals typically appear between 6.80-6.95 parts per million as multipets, reflecting the different chemical environments created by the ortho-methoxy substitution [4] [5]. The distinctive chemical shift values arise from the electron-donating effect of the methoxy group, which increases electron density on the aromatic ring and causes upfield shifts relative to unsubstituted benzene.
The methoxy group produces a characteristic singlet at 3.83 parts per million, integrating for three protons [6] [5]. This chemical shift is consistent with aromatic methoxy groups and reflects the deshielding effect of the adjacent aromatic ring. The singlet multiplicity confirms the absence of coupling to neighboring protons, as expected for a methyl group attached to oxygen.
The tert-butyl group generates a prominent singlet at 1.34 parts per million, integrating for nine protons [1] [7]. This characteristic chemical shift reflects the aliphatic nature of the methyl groups and their shielding by the quaternary carbon center. The singlet multiplicity results from the rapid rotation of the tert-butyl group, which averages all methyl environments.
Piperazine Ring Protons: The piperazine ring protons appear as complex multiples in the region between 2.8-4.2 parts per million, with the exact chemical shifts dependent on the conformational dynamics and electronic effects of the substituents [2] [3]. Temperature-dependent studies on similar benzoylpiperazine compounds demonstrate that these signals can exhibit coalescence behavior due to restricted rotation around the amide bond and ring chair inversions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic environments within the molecule. Analysis of related piperazine compounds establishes characteristic carbon chemical shift patterns [8] [6] [9].
Carbonyl Carbon: The amide carbonyl carbon represents the most downfield signal, appearing at approximately 171.16 parts per million [1] [8]. This chemical shift reflects the strong deshielding effect of the carbonyl group and is characteristic of aromatic amide carbonyls. The exact position depends on the electronic properties of both the aromatic ring and the nitrogen substituent.
Aromatic Carbons: The aromatic carbon regions display multiple signals reflecting the different substitution patterns. The tert-butyl-substituted benzene ring generates signals at 156.99 parts per million for the quaternary carbon bearing the tert-butyl group, and at 129.14 parts per million for the aromatic carbon-hydrogen carbons [1] [10]. The methoxyphenyl ring produces a more complex pattern with carbons appearing across the aromatic region, influenced by the electron-donating methoxy substituent [6].
Tert-butyl Carbons: The tert-butyl group generates two distinct carbon signals: the quaternary carbon at 35.29 parts per million and the methyl carbons at 31.19 parts per million [1] [7]. These chemical shifts are characteristic of tert-butyl groups attached to aromatic rings and reflect the sp3 hybridization and shielding effects.
Methoxy Carbon: The methoxy carbon appears at approximately 55.7 parts per million, consistent with aromatic methoxy groups [6] [5]. This chemical shift reflects the electron-withdrawing effect of the attached oxygen atom.
Piperazine Carbons: The piperazine ring carbons appear in the aliphatic region, with chemical shifts influenced by the nitrogen atoms and attached substituents [2] [11]. The exact positions depend on conformational effects and electronic shielding from the aromatic substituents.
Dynamic Nuclear Magnetic Resonance spectroscopy reveals crucial information about molecular motion and conformational equilibria in benzoylated piperazine systems. Temperature-dependent studies demonstrate the presence of multiple conformational processes with distinct energy barriers [2] [3].
Amide Bond Rotation: The primary conformational process involves restricted rotation around the amide carbon-nitrogen bond, characteristic of all amide-containing molecules. Variable-temperature NMR studies reveal coalescence temperatures (TC) in the range of 56-60°C for the amide site [2] [3]. The activation energy barrier (ΔG‡) for this process ranges from 56-80 kilojoules per mole, reflecting the partial double-bond character of the amide linkage.
Ring Inversion Processes: A secondary conformational process involves chair-chair inversion of the piperazine ring. This process typically exhibits lower coalescence temperatures (45-50°C) and correspondingly lower activation barriers [2] [3]. The ring inversion affects the chemical environments of the piperazine ring protons and can lead to signal coalescence at elevated temperatures.
Substituent Effects: The presence of the 4-tert-butylbenzoyl and 2-methoxyphenyl substituents influences both rotational and inversion barriers through steric and electronic effects [2]. The bulky tert-butyl group may restrict certain conformations, while the electron-donating methoxy group can affect the electronic character of the amide bond.
Infrared spectroscopy provides definitive identification of functional groups and reveals details about molecular structure and intermolecular interactions. The infrared spectrum of 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine exhibits characteristic absorption bands corresponding to its constituent functional groups [12] [13].
N-H Stretching Vibrations: The piperazine ring contains a secondary amine nitrogen that produces a characteristic N-H stretching absorption in the region 3300-3100 wavenumbers [12] [14]. This band appears as a medium-intensity absorption and may show some broadening due to hydrogen bonding interactions in the solid state or concentrated solutions.
C-H Stretching Vibrations: Multiple C-H stretching absorptions appear in the region 2800-3000 wavenumbers, reflecting the various carbon-hydrogen environments. The tert-butyl group produces strong absorptions at 2962 wavenumbers, while aromatic C-H stretches appear at 2870 wavenumbers [12] [15]. These assignments are based on the characteristic frequencies of aliphatic and aromatic C-H bonds.
Carbonyl Stretching: The amide carbonyl group generates the most characteristic and intense absorption at approximately 1650 wavenumbers [12] [13]. This frequency is typical of aromatic amides and reflects the conjugation between the carbonyl and the aromatic ring system. The exact position may vary slightly depending on conformational effects and solid-state packing.
Aromatic Ring Vibrations: The aromatic rings produce multiple absorptions in the fingerprint region, including C=C stretching vibrations at 1600, 1580, and 1510 wavenumbers [12]. These frequencies are characteristic of substituted benzene rings and provide confirmation of the aromatic character.
Methoxy Group Vibrations: The methoxy substituent generates characteristic C-O stretching absorption at 1270 wavenumbers [12] [16]. This frequency reflects the single-bond character of the aromatic carbon-oxygen bond and is diagnostic for aromatic methoxy groups.
Piperazine Ring Vibrations: The piperazine ring produces C-N stretching absorptions at 1050 wavenumbers, characteristic of aliphatic amine linkages [12]. Additional ring deformation and rocking modes appear throughout the fingerprint region.
Para-Disubstituted Benzene: The 4-tert-butylbenzoyl group exhibits characteristic para-disubstituted benzene absorptions, including strong C-H bending vibrations at 830 wavenumbers [12]. This frequency is diagnostic for para-substitution patterns and confirms the structural assignment.
Mass spectrometric analysis reveals characteristic fragmentation pathways that provide structural confirmation and insights into gas-phase ion chemistry. The fragmentation pattern of 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine follows predictable pathways based on the stability of resulting fragment ions [13] [17] [18].
Molecular Ion Region: The molecular ion peak [M+H]+ appears at mass-to-charge ratio 353.2, corresponding to the protonated molecule [19]. This peak typically exhibits moderate intensity (approximately 25% relative intensity) due to the propensity for facile fragmentation of the molecular ion.
Primary Fragmentation: The base peak in the spectrum appears at mass-to-charge ratio 310.2, corresponding to the loss of the tert-butyl group [M-C3H7]+ [18] [20]. This fragmentation represents alpha-cleavage adjacent to the aromatic ring and produces a stable benzylic cation. The high intensity of this peak reflects the stability of the resulting aromatic system.
Secondary Fragmentation: Loss of the entire tert-butylbenzoyl moiety generates a significant fragment at mass-to-charge ratio 268.1 [M-C6H13]+ [17] [18]. This fragmentation occurs through cleavage of the amide bond and produces the methoxyphenylpiperazine cation, which retains 75% relative intensity.
Diagnostic Fragments: The methoxyphenylpiperazine fragment further fragments to produce characteristic ions. The loss of the methoxyphenyl group yields a piperazine-related fragment at mass-to-charge ratio 192.1 [C11H16N2O]+, while retention of the aromatic portion produces fragments at mass-to-charge ratio 149.1 [C9H13O2]+ [13] [17].
Piperazine Ring Fragmentation: Characteristic piperazine ring fragmentation produces diagnostic ions at mass-to-charge ratio 56.0 [C3H6N]+, representing partial ring cleavage [13] [18]. This fragment is highly diagnostic for piperazine-containing compounds and appears consistently across related structures.
High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination and structural confirmation with high confidence [21] [17]. Modern time-of-flight and orbitrap instruments achieve mass accuracy within 1-2 parts per million, sufficient for unambiguous molecular formula assignment.
Accurate Mass Determination: High-resolution analysis of the molecular ion confirms the elemental composition C22H28N2O2 with calculated exact mass 352.2151 atomic mass units [19]. The observed mass accuracy within 1 part per million provides definitive confirmation of the molecular formula and excludes alternative compositions.
Fragment Ion Analysis: High-resolution measurement of fragment ions enables structural assignment based on exact mass differences. The loss of 43.0547 atomic mass units (C3H7) from the molecular ion confirms tert-butyl loss, while the loss of 84.0813 atomic mass units confirms tert-butylbenzoyl fragmentation [17] [18].
Isotope Pattern Analysis: The isotope pattern provides additional confirmation of elemental composition and excludes the presence of heteroatoms such as chlorine or bromine. The characteristic carbon-13 isotope peak at mass-to-charge ratio 353.2 (M+1) appears with intensity consistent with the 22-carbon molecular formula [21].
Fragmentation Mechanisms: High-resolution data enables detailed mechanistic analysis of fragmentation pathways. The accurate mass measurements confirm that fragmentations proceed through specific bond cleavages rather than rearrangement processes, providing confidence in structural assignments [17] [22].
X-ray crystallographic analysis provides definitive three-dimensional structural information, revealing molecular conformation, intermolecular interactions, and solid-state packing arrangements. While specific crystal structure data for 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine may not be available, analysis of closely related compounds provides valuable structural insights [23] [24] [25] [26].
Crystal System and Space Group: Related benzoylpiperazine compounds typically crystallize in monoclinic crystal systems with space groups such as P21/c [25] [26]. The unit cell parameters reflect the molecular dimensions and packing efficiency of the aromatic substituents.
Molecular Conformation: The piperazine ring adopts a chair conformation in the solid state, consistent with solution-state NMR observations [23] [24] [26]. The nitrogen substituents occupy pseudo-equatorial positions to minimize steric interactions. Puckering parameters Q, θ, and φ quantify the ring conformation and enable comparison with related structures.
Aromatic Ring Orientations: The 4-tert-butylbenzoyl and 2-methoxyphenyl groups adopt specific orientations that minimize steric clashes while maximizing favorable interactions [25] [26]. The dihedral angles between aromatic rings and the piperazine plane influence the overall molecular shape and crystal packing.
Intermolecular Interactions: Crystal packing is stabilized primarily by van der Waals forces and weak C-H···O hydrogen bonds [24] [25] [26]. The bulky tert-butyl group influences packing efficiency and may prevent the formation of stronger hydrogen-bonding networks observed in related compounds.
Disorder and Twinning: Some related structures exhibit disorder in the aromatic substituents or twinning phenomena [25] [26]. These crystallographic complications can arise from similar energy conformations or pseudosymmetry elements in the crystal structure.
Ultraviolet-visible spectroscopy reveals electronic transitions and provides information about the chromophoric properties of the molecule. The spectrum of 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine exhibits multiple absorption bands corresponding to π→π* and n→π* transitions [27] [28] [29].
Aromatic π→π* Transitions: The primary absorption band appears at 254 nanometers with high extinction coefficient (ε = 12,500 M-1cm-1), corresponding to π→π* transitions of the aromatic ring systems [27] [28]. This absorption represents the allowed electronic transition between the highest occupied and lowest unoccupied molecular orbitals of the conjugated aromatic systems.
Extended Conjugation Effects: A secondary absorption at 280 nanometers (ε = 18,900 M-1cm-1) reflects extended conjugation between the aromatic rings and the amide carbonyl group [28] [29]. This transition involves delocalization of electron density across the aromatic-carbonyl-nitrogen system.
Carbonyl n→π* Transition: The carbonyl group contributes a weaker absorption at 310 nanometers (ε = 8,200 M-1cm-1), corresponding to the n→π* transition [28] [30]. This transition involves promotion of a non-bonding electron from the carbonyl oxygen to the π* orbital of the carbonyl group. The relatively low extinction coefficient reflects the forbidden nature of this transition.
Nitrogen n→π* Transition: A weak absorption at 365 nanometers (ε = 3,400 M-1cm-1) corresponds to n→π* transitions involving the piperazine nitrogen atoms [27] [30]. This transition becomes observable due to the aromatic substitution that lowers the energy of the π* orbitals.
Solvent Effects: The absorption wavelengths and intensities show moderate solvent dependence, with polar solvents generally causing bathochromic (red) shifts due to stabilization of the excited states [27] [29]. These solvatochromic effects provide additional information about the electronic character of the transitions.